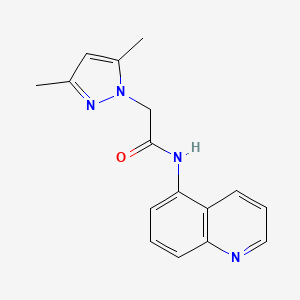
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has been widely studied for its potential use as a therapeutic agent due to its interesting pharmacological properties.
Mecanismo De Acción
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels may lead to the therapeutic effects observed in various studies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects are thought to be due to the release of dopamine and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for dopamine and serotonin reuptake inhibition. However, this compound also has limitations, including its potential for abuse and toxicity.
Direcciones Futuras
There are several future directions for the study of 4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide, including further investigation into its therapeutic potential for various diseases, the development of more selective and potent analogs, and the study of its mechanism of action at the molecular level. Additionally, the potential for abuse and toxicity of this compound should be further studied to ensure its safe use in lab experiments.
In conclusion, this compound is a synthetic compound with interesting pharmacological properties that has been studied for its potential therapeutic applications in various fields. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Métodos De Síntesis
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzylamine with 1,2-dibromoethane, followed by a reaction with piperazine and 2-aminobenzimidazole. The final product is then purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to act as a potent dopamine and serotonin reuptake inhibitor, which may have implications for the treatment of depression and addiction. In oncology, this compound has been studied for its anti-tumor properties, as it has been shown to induce apoptosis in cancer cells. In infectious diseases, this compound has been shown to have antimicrobial properties against various bacterial strains.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-16-11-15(12-17(13-16)29-2)22-21(27)26-9-7-25(8-10-26)14-20-23-18-5-3-4-6-19(18)24-20/h3-6,11-13H,7-10,14H2,1-2H3,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYMPYBFYXNBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
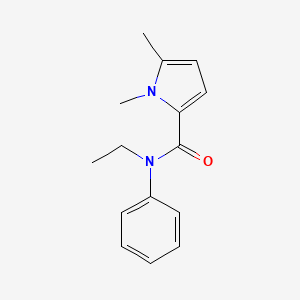
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
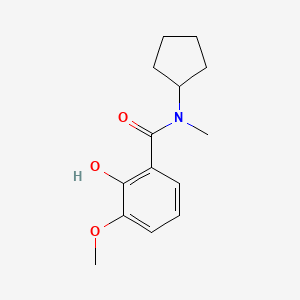
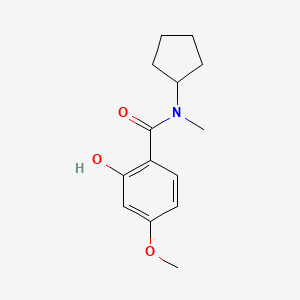
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[3-(4-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7504345.png)
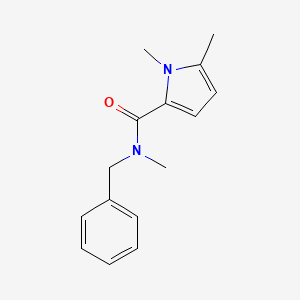
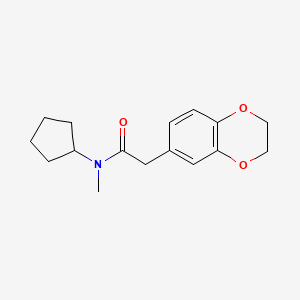
![3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)
![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)

